3-Oxaspiro[5.5]undecan-9-amine hydrochloride
Overview
Description
3-Oxaspiro[5.5]undecan-9-amine hydrochloride is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol . It is characterized by a spirocyclic structure, which includes an oxaspiro ring system and an amine group. This compound is typically found in a hydrochloride salt form, enhancing its stability and solubility in aqueous solutions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxaspiro[55]undecan-9-amine hydrochloride involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of 3-Oxaspiro[5.5]undecan-9-amine hydrochloride is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This typically involves continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
3-Oxaspiro[5.5]undecan-9-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of amine derivatives .
Scientific Research Applications
3-Oxaspiro[5.5]undecan-9-amine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxaspiro[5.5]undecan-9-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The spirocyclic structure may also contribute to its unique properties and interactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-Oxaspiro[5.5]undecan-9-amine hydrochloride include other spirocyclic amines and oxaspiro compounds. Examples include:
- 3-Oxaspiro[5.5]undecan-9-amine
- 3-Oxaspiro[5.5]undecan-9-amine sulfate
- 3-Oxaspiro[5.5]undecan-9-amine nitrate
Uniqueness
What sets this compound apart is its specific hydrochloride salt form, which enhances its solubility and stability. This makes it particularly useful in aqueous environments and for applications requiring high purity and stability .
Properties
IUPAC Name |
3-oxaspiro[5.5]undecan-9-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO.ClH/c11-9-1-3-10(4-2-9)5-7-12-8-6-10;/h9H,1-8,11H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRFNBAVRSNGGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1N)CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1376292-28-2 | |
Record name | 3-oxaspiro[5.5]undecan-9-amine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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